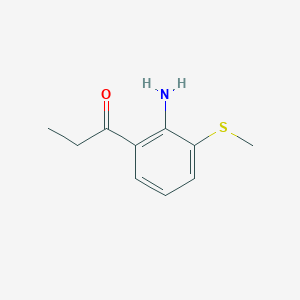

1-(2-Amino-3-(methylthio)phenyl)propan-1-one

Description

1-(2-Amino-3-(methylthio)phenyl)propan-1-one is a substituted propan-1-one derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the 2-position and a methylthio (-SCH₃) group at the 3-position. This compound belongs to the broader class of aryl ketones, which are pivotal in medicinal chemistry due to their structural versatility and bioactivity. The amino and methylthio substituents likely influence its electronic properties, solubility, and reactivity, making it a candidate for applications in drug discovery, catalysis, and material science.

Properties

Molecular Formula |

C10H13NOS |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

1-(2-amino-3-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C10H13NOS/c1-3-8(12)7-5-4-6-9(13-2)10(7)11/h4-6H,3,11H2,1-2H3 |

InChI Key |

UJWXXECHRJNJMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)SC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-(methylthio)phenyl)propan-1-one typically involves the reaction of 2-amino-3-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(methylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Amino-3-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of the methylthio group (e.g., 3- vs. 4-) significantly alters electronic effects. For example, 1-(4-(methylthio)phenyl)propan-1-one (S1j) shows distinct NMR shifts compared to its 3-substituted counterpart .

- Heterocyclic Analogues : Thiophene-containing derivatives (e.g., 1-(5-methylthiophen-2-yl)propan-1-one) exhibit lower coupling yields (50–58%) compared to phenyl derivatives (60–70%), likely due to steric or electronic effects .

Biological Activity

1-(2-Amino-3-(methylthio)phenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-Amino-3-(methylthio)phenyl)propan-1-one features an amino group and a methylthio group, which are believed to enhance its interaction with biological targets. The molecular formula is C10H13NOS, with a molecular weight of approximately 199.28 g/mol. The presence of these functional groups allows for diverse biological interactions, including enzyme modulation and receptor binding.

The mechanism of action for 1-(2-Amino-3-(methylthio)phenyl)propan-1-one involves several pathways:

- Enzyme Interaction : The amino group may facilitate hydrogen bonding with enzymes, while the methylthio group enhances hydrophobic interactions, potentially increasing binding affinity.

- Receptor Modulation : The compound may act on various receptors, modulating their activity and leading to different biological effects.

- Antimicrobial and Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits antimicrobial and anti-inflammatory activities, making it a candidate for further therapeutic exploration .

Antimicrobial Activity

Research indicates that 1-(2-Amino-3-(methylthio)phenyl)propan-1-one has notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 μg/mL |

| Bacillus subtilis | 35 μg/mL |

These findings suggest that the compound may inhibit bacterial growth by disrupting cellular processes .

Anticancer Activity

The anticancer potential of 1-(2-Amino-3-(methylthio)phenyl)propan-1-one has been investigated in several studies. Notably, it has shown low micromolar antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Triple-negative) | 5.99 |

| MCF-7 (ER-positive) | 3.08 |

These results indicate that the compound may selectively inhibit cancer cell proliferation while exhibiting lower toxicity towards normal cells .

Case Studies

A significant case study focused on the structure-activity relationship (SAR) of related compounds demonstrated that modifications to the amino and methylthio groups can enhance anticancer efficacy. For example, compounds with additional alkyl or aryl substitutions showed improved activity against breast cancer xenograft models in vivo, highlighting the importance of structural optimization in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.